molecular formula C12H9ClFN3O B2561354 N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide CAS No. 2415587-08-3

N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2561354
CAS No.: 2415587-08-3
M. Wt: 265.67
InChI Key: NDSHFELNUJNRPB-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-Chloro-3-fluorophenyl)-2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

N-(4-Chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c1-7-5-15-6-11(16-7)12(18)17-8-2-3-9(13)10(14)4-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSHFELNUJNRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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